N-(3-acetamidophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide
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Overview
Description
N-(3-ACETAMIDOPHENYL)-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a combination of indole, piperidine, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETAMIDOPHENYL)-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the piperidine moiety, and finally the acetamide group. Common reagents used in these reactions include acetic anhydride, piperidine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-ACETAMIDOPHENYL)-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-ACETAMIDOPHENYL)-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, piperidine-containing molecules, and acetamide-functionalized compounds. Examples include:
- Indole-3-acetic acid
- Piperidine-4-carboxamide
- N-acetyl-3-aminophenol
Uniqueness
N-(3-ACETAMIDOPHENYL)-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H28N4O3S |
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Molecular Weight |
464.6 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H28N4O3S/c1-18(30)26-19-8-7-9-20(14-19)27-24(31)17-33-23-15-29(22-11-4-3-10-21(22)23)16-25(32)28-12-5-2-6-13-28/h3-4,7-11,14-15H,2,5-6,12-13,16-17H2,1H3,(H,26,30)(H,27,31) |
InChI Key |
ARWHMCWAROHMOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Origin of Product |
United States |
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